molecular formula C11H21BO4 B7953206 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid

Cat. No.: B7953206
M. Wt: 228.10 g/mol
InChI Key: HGKRGUDTDRLDEA-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is an organoboron compound characterized by the presence of a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid typically involves the reaction of a suitable pentanoic acid derivative with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by transition metals like palladium or nickel under mild conditions. The process generally involves:

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron moiety to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or nickel catalysts are commonly used in borylation and substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating its use in drug delivery and as a molecular probe. The compound’s reactivity is influenced by the electronic and steric properties of the dioxaborolane ring.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar in structure but contains a thiophene ring instead of a pentanoic acid moiety.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the pentanoic acid moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the pentanoic acid moiety.

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is unique due to its combination of a boron-containing dioxaborolane ring with a pentanoic acid moiety. This structure imparts specific reactivity and stability, making it particularly useful in organic synthesis and various industrial applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO4/c1-6-7-8(9(13)14)12-15-10(2,3)11(4,5)16-12/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKRGUDTDRLDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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